Cas no 2740386-06-3 (rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis)

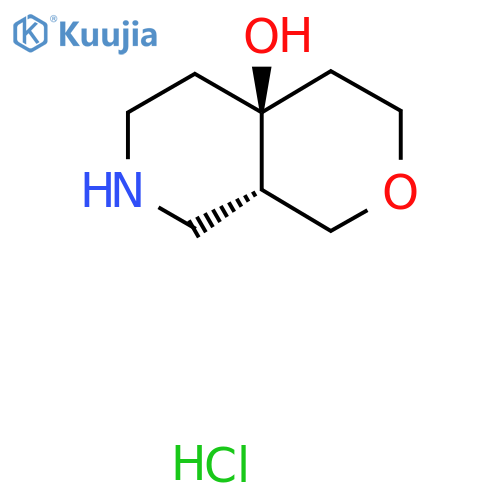

2740386-06-3 structure

商品名:rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis

CAS番号:2740386-06-3

MF:C8H16ClNO2

メガワット:193.671141624451

MDL:MFCD32663020

CID:5362015

PubChem ID:146049943

rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis 化学的及び物理的性質

名前と識別子

-

- Z4402350620

- rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride

- (4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride

- rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis

-

- MDL: MFCD32663020

- インチ: 1S/C8H15NO2.ClH/c10-8-1-3-9-5-7(8)6-11-4-2-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m0./s1

- InChIKey: DZGXABJHLDZDIZ-WSZWBAFRSA-N

- ほほえんだ: Cl.O1CC[C@]2(CCNC[C@H]2C1)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 151

- トポロジー分子極性表面積: 41.5

rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26624039-10.0g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride |

2740386-06-3 | 95.0% | 10.0g |

$4606.0 | 2025-03-20 | |

| Enamine | EN300-26624039-0.05g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride |

2740386-06-3 | 95.0% | 0.05g |

$249.0 | 2025-03-20 | |

| Enamine | EN300-26624039-0.25g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride |

2740386-06-3 | 95.0% | 0.25g |

$530.0 | 2025-03-20 | |

| Enamine | EN300-26624039-5g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis |

2740386-06-3 | 95% | 5g |

$3105.0 | 2023-09-12 | |

| 1PlusChem | 1P0290GH-250mg |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis |

2740386-06-3 | 95% | 250mg |

$717.00 | 2024-05-07 | |

| Aaron | AR0290OT-100mg |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis |

2740386-06-3 | 95% | 100mg |

$537.00 | 2025-02-17 | |

| Aaron | AR0290OT-5g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis |

2740386-06-3 | 95% | 5g |

$4295.00 | 2023-12-15 | |

| Enamine | EN300-26624039-2.5g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride |

2740386-06-3 | 95.0% | 2.5g |

$2100.0 | 2025-03-20 | |

| Enamine | EN300-26624039-5.0g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride |

2740386-06-3 | 95.0% | 5.0g |

$3105.0 | 2025-03-20 | |

| Enamine | EN300-26624039-10g |

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis |

2740386-06-3 | 95% | 10g |

$4606.0 | 2023-09-12 |

rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2740386-06-3 (rac-(4aR,8aR)-octahydro-1H-pyrano3,4-cpyridin-4a-ol hydrochloride, cis) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量